Cyclohexylethyldimethoxysilane

説明

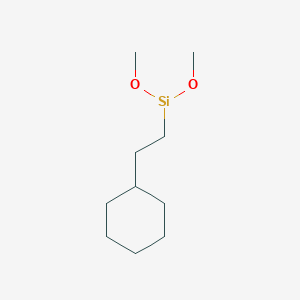

Cyclohexylethyldimethoxysilane is an organosilicon compound with the molecular formula C10H22O2Si. It is characterized by a cyclohexyl group and an ethyl group attached to a silicon atom, which is further bonded to two methoxy groups. This compound is used in various chemical processes and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Cyclohexylethyldimethoxysilane can be synthesized through the hydrosilylation reaction of cyclohexylethylene with dimethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of reactants through a reactor containing the platinum catalyst. The reaction mixture is then purified through distillation to obtain the desired product with high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form silanols and siloxanes.

Reduction: It can be reduced to form silanes with fewer oxygen-containing groups.

Substitution: The methoxy groups can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Alkyl or aryl substituted silanes.

科学的研究の応用

Synthesis of Cyclohexylethyldimethoxysilane

CEMDS can be synthesized through various methods, including the solvent-free one-step process that enhances yield and efficiency. The general synthesis involves the reaction of cyclohexyl halides with methyl dimethoxysilane in the presence of magnesium powder as a reducing agent.

Key Synthesis Parameters

| Parameter | Value |

|---|---|

| Molar Ratio (Silane:Halide:Mg) | 1:1:1 to 1:1.5 |

| Catalyst Amount | 0.1-0.5% of silane weight |

| Reaction Temperature | Controlled (specific range) |

| Reaction Time | 30-40 minutes (reflux) |

The method has shown high conversion rates, often exceeding 90%, making it suitable for industrial applications .

Catalysis

CEMDS is utilized as an external electron donor in Ziegler-Natta catalysts for the production of polypropylene. Studies indicate that using CEMDS can enhance catalytic activity and stereoselectivity, leading to polymers with improved melt flow rates and molecular weights compared to conventional electron donors .

Polymer Modification

The compound plays a crucial role in modifying polymer properties. It acts as a coupling agent that enhances the compatibility between organic polymers and inorganic fillers, which is vital for improving mechanical properties and thermal stability in composite materials.

Surface Treatment

CEMDS is employed in surface treatment applications, particularly for glass and metal surfaces. Its silane groups facilitate bonding between organic materials and inorganic substrates, enhancing adhesion and durability in coatings and sealants.

Case Study 1: Polypropylene Production

In a controlled study, CEMDS was tested as an external donor in Ziegler-Natta catalysis:

- Objective : To evaluate the impact on polypropylene characteristics.

- Results :

- Higher melt flow rate (MFR) observed.

- Improved isotacticity of produced polypropylene.

- : CEMDS significantly enhances catalyst performance, leading to better polymer properties .

Case Study 2: Adhesive Formulations

CEMDS was incorporated into adhesive formulations to assess its effectiveness as a coupling agent:

作用機序

The mechanism of action of cyclohexylethyldimethoxysilane involves its ability to form stable bonds with various substrates through the silicon atom. The methoxy groups can hydrolyze to form silanols, which can further condense to form siloxane bonds. This property is exploited in the formation of stable coatings and adhesives. The molecular targets include hydroxyl groups on surfaces, leading to strong adhesion and modification of surface properties.

類似化合物との比較

Cyclohexyldimethoxymethylsilane: Similar in structure but with a methyl group instead of an ethyl group.

Ethyltrimethoxysilane: Contains three methoxy groups and an ethyl group attached to silicon.

Cyclohexylmethyldimethoxysilane: Similar but with a methyl group instead of an ethyl group.

Uniqueness: Cyclohexylethyldimethoxysilane is unique due to the presence of both a cyclohexyl and an ethyl group, providing a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring specific surface modifications and stability.

生物活性

Cyclohexylethyldimethoxysilane (CHEDMS) is an organofunctional silane that has garnered attention for its potential applications in various fields, particularly in polymer chemistry and catalysis. This article explores the biological activity of CHEDMS, focusing on its effects on cellular systems, its role as a catalyst in polymerization processes, and relevant case studies that highlight its significance in research.

This compound is characterized by the following chemical formula:

- Molecular Formula :

- Molecular Weight : 220.39 g/mol

Research indicates that CHEDMS exhibits biological activity primarily through its interaction with cellular components. One notable study demonstrated that CHEDMS can inhibit the growth of Caco-2 cells, a human epithelial colorectal adenocarcinoma cell line, potentially due to its ability to induce apoptosis (programmed cell death) . The mechanism appears to involve the binding of CHEDMS to fatty acids, which may alter membrane properties and lead to cytotoxic effects .

In Vitro Studies

In vitro assays have shown that CHEDMS can effectively reduce cell proliferation in various cancer cell lines. The following table summarizes key findings from relevant studies:

Case Study 1: Anticancer Properties

A study published in PMC highlighted the cytotoxic effects of CHEDMS on Caco-2 cells, revealing a significant decrease in cell viability at higher concentrations. The study utilized flow cytometry to assess apoptosis rates, confirming that CHEDMS induces cell death through mitochondrial pathways .

Case Study 2: Catalytic Applications

In polymer chemistry, CHEDMS has been employed as an external electron donor in Ziegler-Natta catalyst systems for propylene polymerization. The introduction of CHEDMS improved the catalytic activity and stereoselectivity of the polymerization process, resulting in polymers with desirable characteristics such as increased melt flow rates and better thermal stability .

Research Findings

Recent findings emphasize the dual role of CHEDMS as both a biological agent and a catalyst enhancer. For instance:

- Polymerization Efficiency : In experiments comparing various silanes, CHEDMS demonstrated superior performance as an external electron donor, significantly enhancing the yield and quality of polypropylene produced .

- Safety Profile : As a non-toxic alternative to other silanes traditionally used in industrial applications, CHEDMS presents an environmentally friendly option for use in medical and food industries .

特性

IUPAC Name |

cyclohexyl-ethyl-dimethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2Si/c1-4-13(11-2,12-3)10-8-6-5-7-9-10/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPVYYOIYSITJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](C1CCCCC1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131390-30-2 | |

| Record name | Cyclohexylethyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131390-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。